5-CHLORO-2-(TRICHLOROMETHYL)-4,6-DIFLUOROPYRIMIDINE
Overview
Description
5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine is a heterocyclic organic compound with the molecular formula C5HClF2N2. This compound is characterized by the presence of chlorine, fluorine, and trichloromethyl groups attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trichloromethyl)-4,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2,4,6-trifluoropyrimidine with trichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as dichloromethane or chloroform, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper complexes are often employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(trichloromethyl)-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(trichloromethyl)benzimidazole
- 5-Chloro-2-(trichloromethyl)benzoxazole
- 5-Chloro-2-(trichloromethyl)pyridine
Uniqueness
5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F2N2/c6-1-2(10)12-4(5(7,8)9)13-3(1)11 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYNZXGJQUHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(Cl)(Cl)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222581 | |
Record name | 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94691-70-0 | |
Record name | 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94691-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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